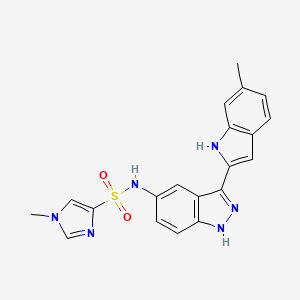
1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide is a complex organic compound that features multiple heterocyclic rings, including indole, indazole, and imidazole. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and indazole intermediates, followed by their coupling with the imidazole ring. Common reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .
Industrial Production Methods
Industrial production methods for such complex molecules usually involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques like chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide.
Reduction: Typically involving hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1-methyl-1H-indol-2-yl)methyl]-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-1H-indazol-5-yl)acetamide
Uniqueness
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide stands out due to its unique combination of indole, indazole, and imidazole rings, which confer a distinct set of biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C20H18N6O2S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]imidazole-4-sulfonamide |
InChI |
InChI=1S/C20H18N6O2S/c1-12-3-4-13-8-18(22-17(13)7-12)20-15-9-14(5-6-16(15)23-24-20)25-29(27,28)19-10-26(2)11-21-19/h3-11,22,25H,1-2H3,(H,23,24) |
InChI-Schlüssel |
HYFOPUFXONUVJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NS(=O)(=O)C5=CN(C=N5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















